molecular formula C8H5BrFNO5 B8449265 Methyl 2-bromo-4-fluoro-5-nitrophenoxyformate

Methyl 2-bromo-4-fluoro-5-nitrophenoxyformate

Cat. No. B8449265
M. Wt: 294.03 g/mol
InChI Key: BIGOKEKYTMKJGO-UHFFFAOYSA-N
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Patent
US04818276

Procedure details

A stirred solution of 1031 g (3.5 moles) of 2-bromo-4-fluoro-5-nitrophenyl methyl carbonate in 300 mL of 2.3N aqueous sodium hydroxide was heated to reflux and stirred for three hours. The hot reaction mixture was filtered through diatomaceous earth. Any material remaining in the reaction vessel was washed onto the filter cake with 1000 mL of water. The filtrate was cooled to 8°-10° C., and 560 mL of concentrated hydrochloric acid was added, with stirring, over one hour. The resultant solid was collected by filtration. Any material remaining in the reaction vessel was washed onto the filter cake with 1000 mL of water. The dried filter cake was recrystallized from toluene to give, in two crops, 543 g of 2-bromo-4-fluoro-5-nitrophenol, m.p. 124°-126° C.
Quantity
1031 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(=O)(OC)[O:2][C:3]1[CH:8]=[C:7]([N+:9]([O-:11])=[O:10])[C:6]([F:12])=[CH:5][C:4]=1[Br:13]>[OH-].[Na+]>[Br:13][C:4]1[CH:5]=[C:6]([F:12])[C:7]([N+:9]([O-:11])=[O:10])=[CH:8][C:3]=1[OH:2] |f:1.2|

Inputs

Step One
Name
Quantity
1031 g
Type
reactant
Smiles
C(OC1=C(C=C(C(=C1)[N+](=O)[O-])F)Br)(OC)=O
Name
Quantity
300 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
stirred for three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux
FILTRATION
Type
FILTRATION
Details
The hot reaction mixture was filtered through diatomaceous earth
WASH
Type
WASH
Details
was washed onto the filter cake with 1000 mL of water
TEMPERATURE
Type
TEMPERATURE
Details
The filtrate was cooled to 8°-10° C.
ADDITION
Type
ADDITION
Details
560 mL of concentrated hydrochloric acid was added
STIRRING
Type
STIRRING
Details
with stirring, over one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The resultant solid was collected by filtration
WASH
Type
WASH
Details
was washed onto the filter cake with 1000 mL of water
FILTRATION
Type
FILTRATION
Details
The dried filter cake
CUSTOM
Type
CUSTOM
Details
was recrystallized from toluene

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=C(C=C(C(=C1)F)[N+](=O)[O-])O
Measurements
Type Value Analysis
AMOUNT: MASS 543 g
YIELD: CALCULATEDPERCENTYIELD 65.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.